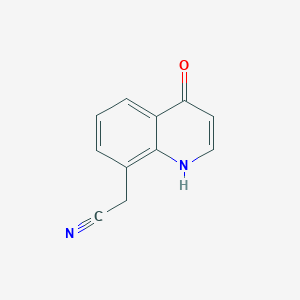

4-Hydroxyquinoline-8-acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxyquinoline-8-acetonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound incorporates a hydroxyl group at the 4th position and an acetonitrile group at the 8th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-8-acetonitrile typically involves the alkylation of 4-hydroxyquinoline with an appropriate acetonitrile derivative. One common method includes the reaction of 4-hydroxyquinoline with bromoacetonitrile in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of reusable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 4-hydroxyquinoline derivatives typically involves cyclization reactions or condensation methods. For example:

-

Gould-Jacob Cyclization : A common method to form quinoline cores, involving condensation of aniline derivatives with ethoxymethylene malonate diethyl ester (EMME) under acidic conditions . This could be adapted to introduce substituents like acetonitrile.

-

Betti Reaction : Used to synthesize 8-hydroxyquinoline derivatives via condensation of 2-aminophenol, acrolein, and aldehydes under reflux . While not directly applicable to acetonitrile substitution, this highlights the versatility of quinoline derivatives in forming complex structures.

Hypothetical Synthesis of 4-Hydroxyquinoline-8-acetonitrile

A plausible route might involve:

-

Nucleophilic Substitution : Introducing a cyanide group (CN⁻) at position 8 via displacement of a leaving group (e.g., halide) from a preformed quinoline scaffold.

-

Coupling Reactions : Cross-coupling strategies (e.g., Suzuki or Stille) could introduce acetonitrile if a boronic acid or organometallic precursor is available.

Hydrolysis and Decarboxylation

Quinoline derivatives with carboxylic acid groups undergo hydrolysis under acidic or basic conditions, often leading to decarboxylation. For example, saponification of ester groups in quinoline derivatives with NaOH results in quinaldine formation . While acetonitrile is stable under mild conditions, prolonged exposure to strong acids/bases could lead to hydrolysis, forming amides or carboxylic acids.

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), heat | 8-Carboxyquinoline |

| Decarboxylation | HX, heat | Quinaldine |

Aminomethylation

Derivatives with hydroxyl groups (e.g., 8-hydroxyquinoline) undergo aminomethylation via paraformaldehyde and amines (e.g., piperidine) in solvents like dioxane . For this compound, the hydroxyl group at position 4 may participate in similar reactions, forming methylene-bridged amine derivatives.

Biological Activity Insights

While no direct data exists for this compound, related 8-hydroxyquinoline derivatives exhibit:

-

Antiviral Activity : Substituents like nitro groups enhance activity against viruses (e.g., H5N1) .

-

Antibacterial Activity : Derivatives with aryl substituents show MIC values lower than standard antibiotics .

-

Cytotoxicity : Substituents like methyl or isopropyl groups influence IC₅₀ values in cancer cell lines .

Structural Considerations

The acetonitrile group at position 8 and hydroxyl group at position 4 introduce electronic and steric effects:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-Hydroxyquinoline-8-acetonitrile and its derivatives have shown significant promise as anticancer agents. Studies indicate that compounds with the 8-hydroxyquinoline nucleus exhibit selective toxicity towards resistant cancer cells. For example, a series of synthesized derivatives demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A-549, with IC50 values ranging from 26.30 to 63.75 µM .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation. For instance, derivatives were found to inhibit topoisomerase activity, a crucial enzyme in DNA replication and repair, thus leading to increased cancer cell death .

Case Study: Synthesis and Evaluation

A notable study involved the synthesis of novel 4-hydroxyquinoline derivatives that were tested against multiple cancer cell lines. The results indicated that certain compounds exhibited lower IC50 values than doxorubicin, a standard chemotherapeutic agent, suggesting potential for further development .

Antimicrobial Properties

Broad-Spectrum Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Research shows that it can act against both Gram-positive and Gram-negative bacteria. For example, one hybrid compound synthesized from 4-hydroxyquinoline and ciprofloxacin exhibited MIC values significantly lower than those of standard antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Hybrid 1 | 4–16 | Staphylococcus aureus |

| Hybrid 2 | 8–32 | Escherichia coli |

Mechanism of Action

The antibacterial action is believed to be due to the chelation of metal ions essential for bacterial growth and function. This property is particularly relevant in treating infections caused by resistant strains .

Metal Chelation

Role in Neurodegenerative Diseases

The chelating ability of this compound makes it a candidate for treating metal-related diseases such as Alzheimer’s disease. It can bind metal ions like zinc and copper, which are implicated in the pathogenesis of neurodegenerative disorders .

Case Study: Alzheimer’s Disease

In studies focusing on Alzheimer’s, compounds derived from 8-hydroxyquinoline were shown to restore metal ion balance in cellular models, potentially mitigating the toxic effects associated with metal accumulation in neuronal tissues .

Material Science

Applications in Organic Electronics

This compound is being explored for its potential use in organic light-emitting diodes (OLEDs). Its ability to act as an electron transport layer material enhances the efficiency of OLED devices .

| Material | Functionality | Application |

|---|---|---|

| 4-Hydroxyquinoline Derivative | Electron Transporter | OLEDs |

Mechanism of Action

The mechanism of action of 4-Hydroxyquinoline-8-acetonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects. Specific pathways involved may include inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular signaling .

Comparison with Similar Compounds

4-Hydroxyquinoline: Lacks the acetonitrile group but shares similar biological activities.

8-Hydroxyquinoline: Lacks the hydroxyl group at the 4th position but has similar chemical properties.

Quinoline-8-acetonitrile: Lacks the hydroxyl group but retains the acetonitrile group

Uniqueness: 4-Hydroxyquinoline-8-acetonitrile is unique due to the presence of both the hydroxyl and acetonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs .

Biological Activity

4-Hydroxyquinoline-8-acetonitrile (4-HQ-8-ACN) is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to consolidate current research findings on the biological activity of 4-HQ-8-ACN, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring with a hydroxyl group at the 4-position and an acetonitrile group at the 8-position. This specific arrangement contributes to its unique biological properties. The compound can be synthesized through various methods, including condensation reactions involving 8-hydroxyquinoline derivatives.

Antimicrobial Activity

Research has demonstrated that 4-HQ-8-ACN exhibits significant antimicrobial activity against various pathogens. The compound's mechanism of action is largely attributed to its ability to chelate metal ions, which are essential for microbial enzyme function.

Table 1: Antimicrobial Activity of 4-HQ Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 4-HQ-8-ACN | Staphylococcus aureus | 22 | 0.0625 |

| Klebsiella pneumoniae | 25 | 0.125 | |

| Pseudomonas aeruginosa | 23 | 0.125 | |

| Standard Drug | Staphylococcus aureus | 24 | 0.125 |

The data indicate that while 4-HQ-8-ACN displays potent activity against Staphylococcus aureus, it is slightly less effective than the standard antibiotic in some cases, suggesting potential for development as an alternative antimicrobial agent .

Anticancer Activity

The cytotoxic effects of 4-HQ-8-ACN have been evaluated in various cancer cell lines. Studies indicate that certain derivatives possess selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxicity of several derivatives of 4-HQ, including 4-HQ-8-ACN, on colon adenocarcinoma cell lines. The findings revealed that some derivatives exhibited higher toxicity against resistant cell lines than standard chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-HQ derivatives is vital for optimizing their biological activity. Modifications at various positions on the quinoline ring can significantly affect their pharmacological properties.

Table 2: Structure-Activity Relationships in 4-HQ Derivatives

| Position Modified | Substituent | Activity Change |

|---|---|---|

| 5 | -Cl | Increased cytotoxicity |

| 7 | -I | Decreased cytotoxicity |

| 4 | -OH | Enhanced antimicrobial activity |

Research indicates that electron-withdrawing groups at specific positions enhance the lipophilicity and overall activity of these compounds, making them more effective against resistant pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxyquinoline-8-acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves acetonitrile as both a solvent and reactant. For example, derivatives of hydroxyquinoline are synthesized via nucleophilic substitution or condensation reactions under reflux conditions with anhydrous acetonitrile (50 mL) and potassium carbonate as a base. Post-reaction purification involves column chromatography (e.g., MeOH/ethyl acetate eluent) and recrystallization from dichloromethane/hexane . Yield optimization requires precise stoichiometric ratios (1:2 molar ratios of reactants) and temperature control (reflux for 24 hours).

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

- NMR : 1H and 13C NMR to identify proton environments (e.g., phenolic -OH at δ ~10–12 ppm) and acetonitrile-derived nitrile groups (δ ~115–120 ppm in 13C).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., m/z 503.2 [M+] for related quinoline derivatives) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization). Cross-reference with NIST spectral databases for validation .

Q. What role do the hydroxy and acetonitrile substituents play in the compound’s physicochemical properties?

- Methodological Answer : The 8-acetonitrile group enhances electron-withdrawing effects, stabilizing zwitterionic tautomers (as seen in 8-hydroxyquinoline derivatives) and influencing solubility in polar aprotic solvents . The 4-hydroxy group participates in hydrogen bonding, affecting crystallinity and melting points. Use pH-dependent UV-Vis spectroscopy to study tautomeric equilibria (e.g., hydroxyl vs. keto forms) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:

- Dose-response curves (IC50/EC50 values) across multiple replicates.

- Meta-analysis of published data to identify outliers (e.g., using Web of Science or SciFinder for cross-referencing) .

- Structure-Activity Relationship (SAR) studies to isolate substituent effects (e.g., modifying the acetonitrile group to assess antimicrobial vs. anticancer activity) .

Q. What computational methods are effective in predicting the reactivity of this compound in complex reactions?

- Methodological Answer : Use density functional theory (DFT) to model:

- Electron density maps (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Transition-state geometries for condensation or cyclization reactions.

Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate activation energies .

Q. How can solvent selection impact the efficiency of this compound synthesis?

- Methodological Answer : Solvent polarity and coordinating ability critically influence reaction rates:

- Acetonitrile : Enhances nucleophilicity of intermediates but may require anhydrous conditions to prevent hydrolysis.

- Ethanol/Water mixtures : Favor Fries rearrangement in acetate derivatives (e.g., AlCl3-catalyzed reactions) .

Conduct a solvent screening study using Design of Experiments (DoE) to optimize dielectric constant and boiling point parameters.

Q. What strategies mitigate challenges in isolating this compound from byproducts?

- Methodological Answer :

- Fractional crystallization : Exploit solubility differences in DCM/hexane mixtures .

- Solid-phase extraction (SPE) : Use C18 columns to separate polar byproducts (e.g., unreacted hydroxyquinoline).

- Tandem MS/MS : Identify trace impurities (<0.1%) for targeted removal .

Q. Data Analysis and Reporting Standards

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Cross-validation : Compare with NIST reference spectra and report deviations as uncertainties (e.g., δ ±0.05 ppm).

- Error analysis : Quantify instrument precision (e.g., 400 MHz vs. 600 MHz NMR resolution) and environmental factors (temperature, humidity) .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer :

- Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report p-values with effect sizes (e.g., Cohen’s d) .

Q. Ethical and Methodological Considerations

Q. How can researchers address reproducibility issues in synthetic protocols for this compound?

- Methodological Answer :

- Open Science practices : Publish detailed step-by-step protocols (e.g., reaction times, solvent grades) in supplementary materials.

- Collaborative validation : Partner with independent labs to replicate key findings.

- FAIR data principles : Ensure raw datasets (e.g., NMR FID files) are Findable, Accessible, Interoperable, and Reusable .

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(4-oxo-1H-quinolin-8-yl)acetonitrile |

InChI |

InChI=1S/C11H8N2O/c12-6-4-8-2-1-3-9-10(14)5-7-13-11(8)9/h1-3,5,7H,4H2,(H,13,14) |

InChI Key |

CINAEFJXKZNBEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C=CN2)CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.